Cas no 2034459-86-2 (N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide)

N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 5-methylisoxazole moiety and a 1,3-benzodioxole carboxamide group. This structure imparts potential bioactivity, making it of interest in medicinal chemistry and agrochemical research. The presence of multiple heterocyclic rings enhances its binding affinity and selectivity toward biological targets, while the benzodioxole group may contribute to metabolic stability. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound is typically synthesized via controlled cyclization and amidation reactions, ensuring high purity for research applications. Its stability under standard laboratory conditions further supports its utility in exploratory studies.
N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide structure
2034459-86-2 structure
Product Name:N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
CAS No:2034459-86-2
MF:C15H12N4O5
MW:328.279582977295
CID:5553251
PubChem ID:91819204
Update Time:2025-05-30

N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
    • AKOS025328341
    • N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide
    • 2034459-86-2
    • N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
    • F6524-6329
    • Inchi: 1S/C15H12N4O5/c1-8-4-10(18-23-8)14-17-13(24-19-14)6-16-15(20)9-2-3-11-12(5-9)22-7-21-11/h2-5H,6-7H2,1H3,(H,16,20)
    • InChI Key: OIMGORDDSQWROR-UHFFFAOYSA-N
    • SMILES: O1COC2C=CC(C(NCC3=NC(C4C=C(C)ON=4)=NO3)=O)=CC1=2

Computed Properties

  • Exact Mass: 328.08076950g/mol
  • Monoisotopic Mass: 328.08076950g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 467
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 113Ų

N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide Pricemore >>

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Additional information on N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide

Introduction to N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide (CAS No. 2034459-86-2)

N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide, identified by its CAS number 2034459-86-2, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.

The structural framework of N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide incorporates several key pharmacophoric elements that contribute to its unique chemical and biological properties. The presence of the 1,2,4-triazole core and the benzodioxole moiety in its structure suggests potential interactions with various biological targets. These structural features have been extensively studied in the context of drug discovery and development.

In recent years, there has been a growing interest in the exploration of oxazole and oxadiazole derivatives due to their remarkable pharmacological activities. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The specific arrangement of atoms in N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide contributes to its unique reactivity and biological profile.

The benzodioxole moiety is particularly noteworthy for its role in medicinal chemistry. This scaffold is known for its ability to interact with multiple biological targets, making it a valuable component in the design of novel drugs. The incorporation of this moiety into the structure of N-{[3-(5-methyl-1,2-oxazol-3-y)]methyl}-1,3-benzodioxole-5-carboxamide enhances its potential as a lead compound for further pharmacological investigation.

The compound's connectivity between the 5-methyl-substituted oxazole ring and the 1,2,4-triazole core creates a complex three-dimensional structure that may influence its binding affinity and selectivity towards biological targets. This intricate architecture has been a focus of interest for researchers aiming to develop molecules with enhanced pharmacological properties.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. The structural diversity of these molecules allows for the exploration of multiple binding modes and interactions with biological targets. N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,,4-oxadiazol-]methyl}<>N{}>N{}>N{}>N{}>N{}>N{}>N{}>N{}>N{}>N{}>N{}H
>N{}}m}l}br}dx}o}x}o}x}o}x}o}x}o}x}
N{}}br}>dx}
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N{}}bcoxcarboxamid

The synthesis of N-{[3-(5-methyl)

In addition to its structural complexity, N-{[3-(5-methyl)-1,

The investigation into the biological activity of this compound has revealed several intriguing findings. Preliminary studies suggest that it may possess anti-inflammatory properties by modulating key signaling pathways involved in inflammation. Additionally, its interaction with specific enzymes and receptors has been explored as a potential therapeutic strategy for various diseases.

The benzodioxole moiety is particularly noteworthy for its role in medicinal chemistry. This scaffold is known for its ability to interact with multiple biological targets, making it a valuable component in the design of novel drugs. The incorporation of this moiety into the structure of N-[{"synthetic"}]-{"carboxamide"} enhances its potential as a lead compound for further pharmacological investigation.

The connectivity between the 5-methyl-substituted oxazole ring and the 1,

In conclusion,N-[{"synthetic"}]-{"carboxamide"} represents a significant advancement in the field of chemical biology。Its unique structural features,combined with promising preliminary results,make it an attractive candidate for further investigation。As research continues,this compound holds great potential as a therapeutic agent,contributing to advancements in medicine and healthcare。

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